
(-)-Dihydromyrcene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Dihydromyrcene is a colorless liquid with a strong odor that is commonly used in the fragrance and flavor industries. It is a natural terpene that can be found in various plants, including bay leaves, hops, and lemongrass. In recent years, (-)-Dihydromyrcene has gained attention for its potential therapeutic properties, particularly in the field of medicine.
Aplicaciones Científicas De Investigación
Perfume Industry : (-)-Dihydromyrcene is primarily used in the perfume industry. It is converted to Dihydromyrcol (DHMOH) through direct or indirect hydration. Direct hydration is preferred due to its environmentally friendly nature and lower equipment corrosion. Studies have explored novel solvents like ionic liquids and supercritical CO2 for this process, which could also apply to similar terpenes like camphene and α-pinene (Cheng Jingjin, 2013).
Radiation Chemistry : Research in radiation chemistry has shown that irradiating dihydromyrcene with electrons leads to various reactions like loss of unsaturation, cross-linking, hydrogen evolution, and isomerization. These findings are significant for understanding the chemical behavior of dihydromyrcene under specific conditions (J. Brash & M. A. Golub, 1967).
Selective Hydration in Ionic Liquids : Ionic liquids have been used for the acid-catalyzed direct hydration of (-)-Dihydromyrcene, achieving high selectivity for dihydromyrcenol under a wide range of conditions. This process benefits from the adjustable properties of ionic liquids (P. Davey et al., 2010).
Chemical Interactions with Rubber : Studies on the interaction of dihydromyrcene with rubber have provided insights into the thermodynamics of such mixtures, contributing to the fundamental research on rubber (J. Ferry, G. Gee, & L. Treloar, 1946).
Oxidation and Epoxidation : Research has focused on the regioselective epoxidation of dihydromyrcene using titanium-containing silicates. This study aids in understanding the chemical transformations of dihydromyrcene and provides a pathway for synthesizing specific compounds (L. Schofield et al., 2002).
Cross-Metathesis Applications : Dihydromyrcenol, a derivative of dihydromyrcene, has been used in olefin cross-metathesis reactions. This research is pivotal for solving selectivity issues in terpene-based reactions and has broad implications in organic synthesis (E. Borré et al., 2011).
Propiedades
Número CAS |
10281-56-8 |
|---|---|
Nombre del producto |
(-)-Dihydromyrcene |
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
(3R)-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3/t10-/m0/s1 |
Clave InChI |
FUDNBFMOXDUIIE-JTQLQIEISA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)C=C |
SMILES |
CC(CCC=C(C)C)C=C |
SMILES canónico |
CC(CCC=C(C)C)C=C |
Otros números CAS |
10281-56-8 |
Pictogramas |
Flammable |
Sinónimos |
eta-citronellene citronellene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
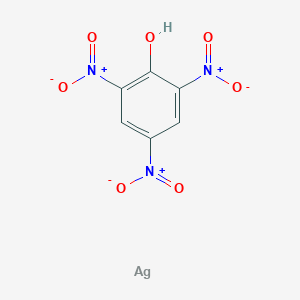

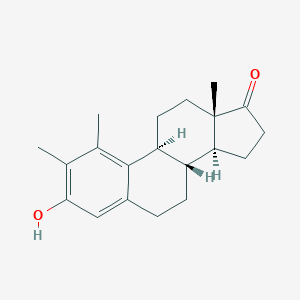
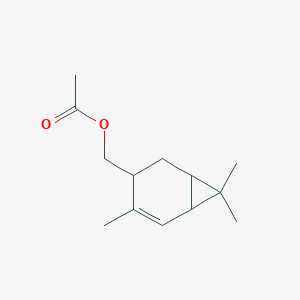
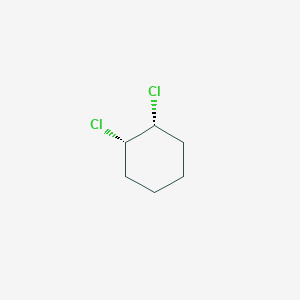

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)
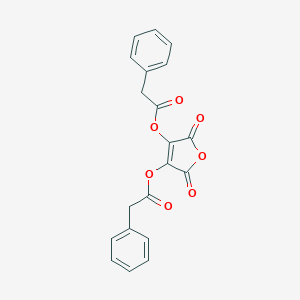

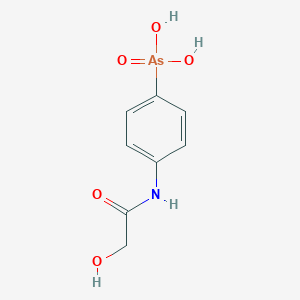

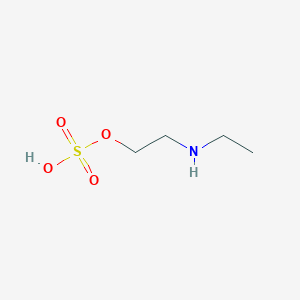
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)